N-(4-bromophenyl)-9-oxo-9H-fluorene-1-carboxamide
Overview
Description
N-(4-bromophenyl)-9-oxo-9H-fluorene-1-carboxamide is an organic compound that belongs to the class of amides It features a fluorene core with a carboxamide group at the 1-position and a bromophenyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-9-oxo-9H-fluorene-1-carboxamide typically involves the condensation of 9-oxo-9H-fluorene-1-carboxylic acid with 4-bromoaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-9-oxo-9H-fluorene-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Reduction Reactions: The carbonyl group in the fluorene core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in an organic solvent such as toluene.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Reduction: Formation of 9-hydroxy-9H-fluorene-1-carboxamide.
Oxidation: Formation of quinone derivatives or other oxidized products.
Scientific Research Applications
N-(4-bromophenyl)-9-oxo-9H-fluorene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is explored for its use in organic electronics and photonics due to its unique electronic properties.
Biological Studies: It is used in molecular docking studies to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-9-oxo-9H-fluorene-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects . In cancer research, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)maleimide
- N-(4-bromophenyl)benzenesulfonamide
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
Uniqueness
N-(4-bromophenyl)-9-oxo-9H-fluorene-1-carboxamide is unique due to its fluorene core, which imparts distinct electronic properties. This makes it particularly valuable in materials science applications, where electronic properties are crucial. Additionally, its potential as a dual antimicrobial and anticancer agent sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(4-bromophenyl)-9-oxofluorene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrNO2/c21-12-8-10-13(11-9-12)22-20(24)17-7-3-6-15-14-4-1-2-5-16(14)19(23)18(15)17/h1-11H,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUSPDVJZJWQER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)NC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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